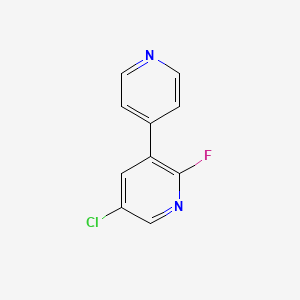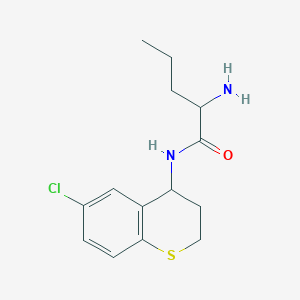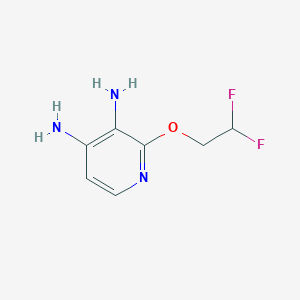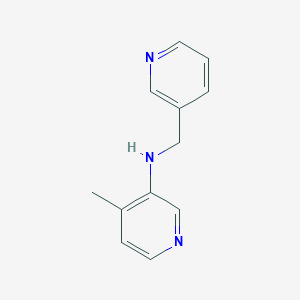
5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine and pyridin-4-yl groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of metal fluorides such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . The process may also include steps for chlorination and coupling reactions to introduce the pyridin-4-yl group.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products may include derivatives with various substituents replacing the chlorine or fluorine atoms.
Coupling Reactions: Products typically include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agrochemicals: It can be used in the development of herbicides and insecticides due to its biological activity.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(pyridin-4-yl)pyridine: Lacks the chlorine substituent but shares similar electronic properties.
5-Chloro-2-(pyridin-4-yl)pyridine: Lacks the fluorine substituent but has similar steric and electronic characteristics.
Uniqueness
5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine is unique due to the combined presence of both chlorine and fluorine substituents, which can significantly influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in various applications compared to compounds with only one substituent.
Properties
Molecular Formula |
C10H6ClFN2 |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h1-6H |
InChI Key |
JPVXSPVBUNVDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13296597.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid](/img/structure/B13296605.png)

![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)


![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)



